{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate
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Description
{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C27H17F9N2O3 and its molecular weight is 588.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The presence of a trifluoromethyl group is common in many pharmaceuticals and agrochemicals . This group can enhance the biological activity of a compound by increasing its lipophilicity, which can improve its ability to cross cell membranes and reach its target.
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The trifluoromethyl group can participate in various types of reactions, including radical trifluoromethylation .
Biochemical Pathways
Compounds with trifluoromethyl groups can affect a wide range of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
For example, the increased lipophilicity provided by trifluoromethyl groups can enhance absorption and distribution .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is generally stable under physiological conditions .
Properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17F9N2O3/c1-38-23(41-20-9-5-8-17(13-20)25(28,29)30)21(22(37-38)15-6-3-2-4-7-15)14-40-24(39)16-10-18(26(31,32)33)12-19(11-16)27(34,35)36/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYPKRDLBGLKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17F9N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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